4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide 4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide
Brand Name: Vulcanchem
CAS No.: 912771-46-1
VCID: VC8316668
InChI: InChI=1S/C13H16ClN3O2/c14-10-5-3-9(4-6-10)11(18)16-13(12(15)17-19)7-1-2-8-13/h3-6,19H,1-2,7-8H2,(H2,15,17)(H,16,18)
SMILES: C1CCC(C1)(C(=NO)N)NC(=O)C2=CC=C(C=C2)Cl
Molecular Formula: C13H16ClN3O2
Molecular Weight: 281.74 g/mol

4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide

CAS No.: 912771-46-1

Cat. No.: VC8316668

Molecular Formula: C13H16ClN3O2

Molecular Weight: 281.74 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide - 912771-46-1

Specification

CAS No. 912771-46-1
Molecular Formula C13H16ClN3O2
Molecular Weight 281.74 g/mol
IUPAC Name 4-chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]benzamide
Standard InChI InChI=1S/C13H16ClN3O2/c14-10-5-3-9(4-6-10)11(18)16-13(12(15)17-19)7-1-2-8-13/h3-6,19H,1-2,7-8H2,(H2,15,17)(H,16,18)
Standard InChI Key OWFKEQFYRUHPPL-UHFFFAOYSA-N
Isomeric SMILES C1CCC(C1)(/C(=N/O)/N)NC(=O)C2=CC=C(C=C2)Cl
SMILES C1CCC(C1)(C(=NO)N)NC(=O)C2=CC=C(C=C2)Cl
Canonical SMILES C1CCC(C1)(C(=NO)N)NC(=O)C2=CC=C(C=C2)Cl

Introduction

4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide is a synthetic organic compound with the molecular formula C13H16ClN3O2 and a molecular weight of 281.74 g/mol. It belongs to the benzamide family, characterized by the presence of a benzene ring attached to an amide group. The compound is identified by its CAS number 912771-46-1 and is known for its specific structural and physicochemical properties, which make it a potential candidate for various applications in medicinal chemistry and material sciences .

Synthesis and Molecular Modeling

The synthesis of 4-Chloro-N-[1-(N-hydroxycarbamimidoyl)-cyclopentyl]-benzamide typically involves multi-step organic reactions, including:

  • Introduction of the chlorobenzamide moiety.

  • Cyclization to incorporate the cyclopentyl group.

  • Addition of the hydroxycarbamimidoyl group using hydroxylamine derivatives.

Molecular modeling studies suggest that the compound exhibits favorable binding interactions with biological targets due to its hydrogen-bond donor and acceptor groups. Computational docking studies could further elucidate its potential as a pharmacologically active agent .

Physicochemical Characteristics

This compound's physicochemical properties, such as solubility, lipophilicity, and stability, are critical for its application in drug design:

ParameterDescription
SolubilityLikely soluble in polar organic solvents like DMSO or ethanol due to polar functional groups .
LipophilicityModerate lipophilicity owing to the cyclopentyl group .
StabilityStable under standard laboratory conditions; sensitive to strong oxidizing agents .

Safety Considerations

While detailed toxicological data are unavailable, compounds with similar structures often exhibit low acute toxicity but require evaluation for long-term effects on organ systems.

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